Ethyl 2-oxo-2-(pyridin-3-YL)acetate

Overview

Description

Ethyl 2-oxo-2-(pyridin-3-yl)acetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

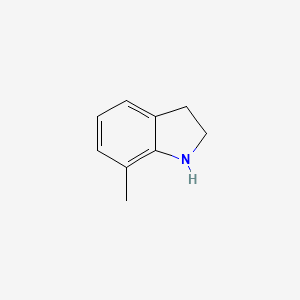

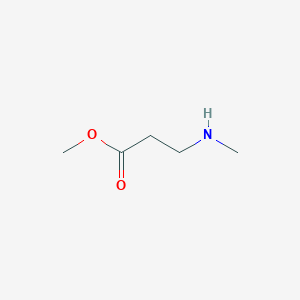

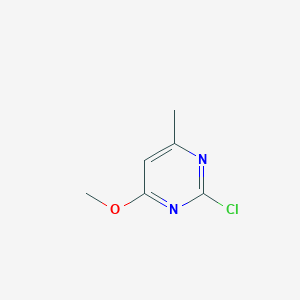

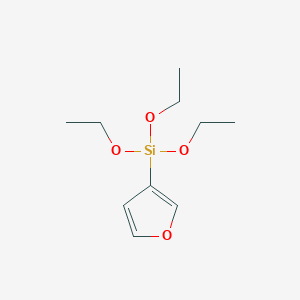

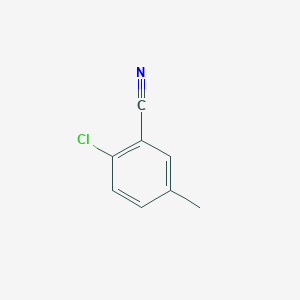

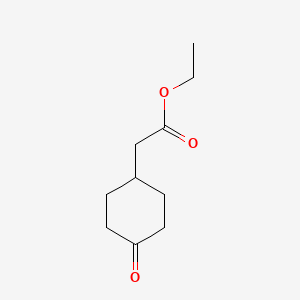

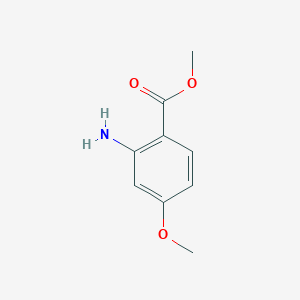

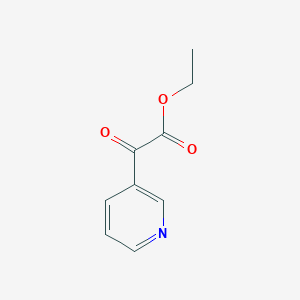

The linear formula of Ethyl 2-oxo-2-(pyridin-3-yl)acetate is C9H9NO3 .Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 2-oxo-2-(pyridin-3-yl)acetate are not detailed in the available resources . Further studies are required to understand its chemical reactions.Physical And Chemical Properties Analysis

Ethyl 2-oxo-2-(pyridin-3-yl)acetate has a molecular weight of 179.173 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 284.7±13.0 °C at 760 mmHg . It is a liquid at room temperature .Scientific Research Applications

Biological Material Research

Ethyl 2-oxo-2-(pyridin-3-yl)acetate is utilized as a biochemical reagent in life science research . It serves as a foundational organic compound for synthesizing various biological materials, aiding in the study of cellular processes and molecular interactions.

Medicinal Chemistry

This compound is instrumental in the synthesis of novel spiro-fused heterocyclic molecules . These molecules are explored for their potential as antimicrobial, antifungal, antioxidant, anti-inflammatory, analgesic, and anticancer agents, showcasing the compound’s versatility in drug development.

Antimicrobial Activity

Researchers have employed Ethyl 2-oxo-2-(pyridin-3-yl)acetate in the synthesis of compounds that exhibit excellent activity against gram-positive bacteria . This application is crucial for developing new antibiotics and understanding bacterial resistance mechanisms.

Catalytic Methodologies

The compound is used in enantioselective catalytic methodologies within medicinal chemistry . It acts as a model compound for developing asymmetric synthesis processes, which are vital for producing optically active pharmaceuticals.

Anti-Mycobacterial Properties

Ethyl 2-oxo-2-(pyridin-3-yl)acetate derivatives show promise in treating mycobacterial infections, including tuberculosis . This application is significant given the global health challenge posed by tuberculosis and the need for new therapeutic options.

Antidiabetic Research

Derivatives of this compound are being studied for their antidiabetic properties . This research is essential for discovering new treatments for diabetes, a disease that affects millions worldwide.

Chemical Synthesis

The compound is a key intermediate in chemical synthesis, used to create a wide range of organic molecules . Its versatility in reactions makes it a valuable tool for chemists in both research and industrial settings.

Material Science

In material science, Ethyl 2-oxo-2-(pyridin-3-yl)acetate is used to develop new materials with specific properties . It contributes to the creation of polymers, coatings, and other materials with desired chemical and physical characteristics.

Mechanism of Action

Target of Action

The primary targets of Ethyl 2-oxo-2-(pyridin-3-YL)acetate are currently unknown. This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research

Mode of Action

The specific mode of action of Ethyl 2-oxo-2-(pyridin-3-YL)acetate As a biochemical reagent, it may interact with its targets in a way that modulates their function, but the exact nature of these interactions and the resulting changes are currently unknown .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-oxo-2-(pyridin-3-YL)acetate It’s possible that this compound could affect multiple pathways depending on its targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2-oxo-2-(pyridin-3-YL)acetate It is known that this compound has high gastrointestinal absorption and is bbb permeant, suggesting it can cross the blood-brain barrier . These properties could impact the bioavailability of the compound, influencing its pharmacological effects.

Result of Action

The molecular and cellular effects of Ethyl 2-oxo-2-(pyridin-3-YL)acetate ’s action are currently unknown. Given its potential as a biochemical reagent, it may have diverse effects depending on the context of its use .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-oxo-2-(pyridin-3-YL)acetate . Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets and exerts its effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-oxo-2-pyridin-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)8(11)7-4-3-5-10-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEJGPKUSPYFIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500097 | |

| Record name | Ethyl oxo(pyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-2-(pyridin-3-YL)acetate | |

CAS RN |

73672-37-4 | |

| Record name | Ethyl oxo(pyridin-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-oxo-2-(pyridin-3-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.